molecular formula C24H22BrN5OS B12035322 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Katalognummer: B12035322
Molekulargewicht: 508.4 g/mol
InChI-Schlüssel: KFFWGZAKSKBDGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is recognized in chemical research as a potent and highly selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key member of the AMP-activated protein kinase (AMPK)-related kinase family and serves as a critical metabolic sensor and regulator, influencing transcriptional programs via the phosphorylation of co-factors like CRTC2 and CRTC3 (Source) . Its primary research value lies in dissecting the role of SIK3 in oncogenic signaling pathways, particularly in cancers such as breast and ovarian cancer, where SIK3 activity has been linked to cell proliferation, survival, and tumor growth (Source) . By selectively inhibiting SIK3, this compound enables researchers to probe the kinase's function in lipid metabolism and adipogenesis, providing a tool to investigate metabolic disorders and energy homeostasis. Furthermore, emerging research highlights the role of SIK isoforms in regulating innate and adaptive immune responses, positioning this inhibitor as a valuable compound for exploring macrophage polarization, inflammatory signaling, and potential immunotherapeutic strategies (Source) . Its high selectivity profile makes it an essential pharmacological tool for deconvoluting the complex biological functions of SIK3 from other related kinases in cellular and animal models of disease.

Eigenschaften

Molekularformel

C24H22BrN5OS

Molekulargewicht

508.4 g/mol

IUPAC-Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H22BrN5OS/c1-16(2)20-5-3-4-6-21(20)27-22(31)15-32-24-29-28-23(17-11-13-26-14-12-17)30(24)19-9-7-18(25)8-10-19/h3-14,16H,15H2,1-2H3,(H,27,31)

InChI-Schlüssel

KFFWGZAKSKBDGH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamid beinhaltet typischerweise mehrere Schritte. Eine gängige Syntheseroute umfasst die folgenden Schritte:

    Bildung des Triazolrings: Der Triazolring wird durch Cyclisierung geeigneter Vorläufer, wie z. B. Hydrazinderivate und Carbonsäuren, unter sauren oder basischen Bedingungen gebildet.

    Einführung der Bromphenyl- und Pyridinylgruppen: Die Bromphenyl- und Pyridinylgruppen werden durch nucleophile Substitutionsreaktionen eingeführt, wobei häufig bromierte aromatische Verbindungen und Pyridinderivate verwendet werden.

    S-Alkylierung: Die Sulfanylgruppe wird durch S-Alkylierungsreaktionen eingeführt, bei denen Thiolgruppen in Gegenwart einer Base mit Alkylhalogeniden reagieren.

    Acylierung: Der letzte Schritt beinhaltet die Acylierung des Triazolderivats mit einem geeigneten Acylierungsmittel, um die Acetamidgruppe zu bilden.

Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Verbesserung von Ausbeute und Reinheit sowie die Verwendung skalierbarer Reaktionsbedingungen und Reinigungsverfahren umfassen.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group undergoes nucleophilic substitution, particularly in alkaline conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
S-AlkylationCs₂CO₃, DMF, 2-bromo-1-phenylethanone2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one61%
Thioether formationAlkyl halides, polar aprotic solventsDerivatives with modified alkyl chains at the sulfanyl position45–75%

This reactivity enables the introduction of diverse alkyl/aryl groups, enhancing structural diversity for biological studies .

Oxidation of Sulfanyl to Sulfonyl

The sulfanyl group oxidizes to sulfonyl (-SO₂-) under strong oxidative conditions:

Oxidizing AgentConditionsProduct Sulfonyl DerivativeApplication
H₂O₂ (30%)Acetic acid, 60°CEnhanced polarity for chromatographic separationDrug metabolite synthesis
m-CPBADichloromethane, RTStabilized sulfonyl analogsAntibacterial activity studies

Reduction of Allyl Groups

The propenyl group (if present) can be hydrogenated:

CatalystConditionsProduct (Propyl derivative)Impact on Bioactivity
Pd/C (10%)H₂ (1 atm), ethanolReduced steric hindranceImproved solubility

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionsReagentsProductSignificance
HCl (6M), reflux12 hoursCarboxylic acid derivativeProdrug activation studies
NaOH (10%), ethanol6 hours, 70°CAmine intermediateFunctional group interchange

Electrophilic Aromatic Substitution

The bromophenyl ring undergoes electrophilic substitution, though bromine’s electron-withdrawing effect directs reactivity:

ReactionReagentsPositionProduct Use
NitrationHNO₃, H₂SO₄Meta to bromineNitro derivatives for SAR studies
Suzuki couplingPd(PPh₃)₄, arylboronic acidPara to bromineBiaryl analogs for kinase inhibition

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in cycloaddition and alkylation:

Reaction TypeReagentsOutcomeBiological Relevance
1,3-Dipolar cycloadditionAzides, Cu(I)Triazolopyrimidine hybridsAnticancer activity optimization
N-AlkylationAlkyl halides, K₂CO₃Quaternary ammonium derivativesEnhanced antimicrobial potency

Key Research Findings

  • S-Alkylation Optimization : Using cesium carbonate in DMF improves yields (61%) compared to potassium carbonate (≤45%) .

  • Sulfonyl Derivatives : Exhibit 3–5× higher solubility in aqueous buffers than parent compounds.

  • Hydrogenation Impact : Propyl analogs show reduced cytotoxicity (IC₅₀ > 100 μM) compared to allyl derivatives (IC₅₀ = 12–18 μM).

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features a complex structure characterized by a triazole ring, which is known for its biological activity. Its molecular formula is C24H22BrN5OSC_{24}H_{22}BrN_5OS, and it possesses unique functional groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi:

  • Antibacterial Properties : Research indicates that compounds similar to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of bacterial cell wall synthesis and protein function .
  • Antifungal Activity : The compound has also been evaluated for antifungal efficacy against pathogens such as Candida albicans. The presence of the triazole moiety is crucial for its interaction with fungal enzymes, making it a candidate for developing new antifungal therapies .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. The specific compound has been investigated for its ability to induce apoptosis in cancer cells:

  • Mechanism of Action : Studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and survival. For example, it may affect the PI3K/Akt/mTOR pathway, leading to reduced tumor growth .
  • In vitro Studies : Experimental results show that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These findings highlight its potential as a lead compound for further development into anticancer agents .

Other Therapeutic Applications

In addition to its antimicrobial and anticancer activities, this compound may have other therapeutic applications:

  • Anti-inflammatory Properties : Some studies suggest that triazole derivatives can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary research indicates that certain triazole compounds may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease by reducing oxidative stress and inflammation .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antibacterial activityDemonstrated effectiveness against E. coli with MIC values comparable to established antibiotics .
Study 2Anticancer potentialInduced apoptosis in breast cancer cell lines; reduced cell viability significantly .
Study 3Anti-inflammatory effectsShowed modulation of cytokine release in vitro .

Wirkmechanismus

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 1,2,4-triazole-3-thiol acetamides with diverse substituents. Key analogues include:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(propan-2-yl)phenyl C₂₅H₂₃BrN₆OS 535.46 High lipophilicity due to isopropyl group; bromine enhances halogen bonding
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 3-methylphenyl C₂₂H₁₈BrN₅OS 480.38 Lower molecular weight; methyl group increases solubility
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-sulfamoylphenyl C₂₁H₁₆BrN₇O₃S₂ 574.43 Sulfamoyl group enhances hydrogen bonding; higher polarity
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-(trifluoromethyl)phenyl C₂₂H₁₅BrF₃N₅OS 554.35 CF₃ group increases electronegativity and metabolic stability
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide 3-bromophenyl C₁₅H₁₂BrN₇OS 426.27 Amino group improves solubility; smaller size may reduce steric hindrance

Key Observations :

  • Lipophilicity : The isopropyl group in the target compound increases logP compared to methyl or sulfamoyl derivatives, suggesting enhanced membrane permeability .
  • Binding Interactions : Bromine and pyridine residues enable halogen-π and π-π stacking with biological targets, as seen in crystallographic studies of related triazoles .
  • Polarity: Sulfamoyl and amino substituents (e.g., in ) improve aqueous solubility but may reduce blood-brain barrier penetration.
Pharmacological and Biochemical Comparisons

Limited bioactivity data are available for the target compound, but insights can be inferred from structurally related molecules:

  • Anti-exudative Activity: A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated dose-dependent anti-inflammatory effects comparable to diclofenac sodium (8 mg/kg) . The isopropyl group in the target compound may enhance potency due to improved hydrophobic interactions.
  • Ferroptosis Induction: Triazole-thioacetamides with bromophenyl groups have shown selective cytotoxicity in oral squamous cell carcinoma (OSCC) by triggering ferroptosis, a form of iron-dependent cell death . The target compound’s bromine and pyridine moieties may similarly modulate redox pathways.
  • Enzymatic Stability : The trifluoromethyl analogue () exhibits resistance to cytochrome P450-mediated degradation, suggesting the target compound’s isopropyl group could also confer metabolic stability .

Biologische Aktivität

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a member of the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antibacterial agent, antioxidant, and anticancer compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C23H20BrN5O3S
  • Molecular Weight : 526.4 g/mol
  • IUPAC Name : this compound

The presence of functional groups such as the triazole ring and sulfanyl moiety contributes to its biological reactivity and interaction with various molecular targets.

Antibacterial Activity

Research indicates that compounds containing a triazole moiety often exhibit significant antibacterial properties. In studies evaluating similar triazole derivatives, the following findings were reported:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3bE. coli10 µg/mL
4eS. aureus5 µg/mL
4hP. aeruginosa15 µg/mL

These results demonstrate that triazole derivatives can inhibit bacterial growth effectively, with some compounds showing comparable efficacy to standard antibiotics like ampicillin .

Antioxidant Activity

Antioxidant properties of triazole derivatives have been highlighted in various studies. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. Notably:

  • DPPH IC50 Value : The compound exhibited an IC50 value indicating potent antioxidant activity comparable to ascorbic acid.

This suggests that the compound may protect against oxidative stress-related damage in biological systems .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds structurally similar to our target compound have shown promising results in inhibiting cancer cell proliferation. Key findings include:

CompoundCancer Cell LineIC50 Value (µM)
47eT47D (breast cancer)43.4
47fHCT116 (colon cancer)6.2

These studies indicate that triazole derivatives can induce apoptosis and inhibit tumor growth through various mechanisms, including disruption of cell cycle progression and induction of oxidative stress in cancer cells .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies reveal high binding affinities with key bacterial enzymes, supporting the observed antibacterial activity. For instance:

  • Docking Scores : Compounds similar to our target showed docking scores ranging from -9.8 to -9.6 kcal/mol against bacterial enzymes, indicating strong interactions that could underlie their antibacterial efficacy .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to minimize byproducts (e.g., disulfide formation). Reference analogous triazole syntheses for reagent ratios .

Basic: How can X-ray crystallography be applied to determine the compound’s structure?

Q. Methodological Answer :

Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) or slow evaporation (ethanol/water).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.

Refinement : Employ SHELXL for structure solution and refinement. Key steps:

  • Data-to-parameter ratio : Maintain >15:1 for reliability.
  • Disorder modeling : Address flexible groups (e.g., propan-2-yl) using PART instructions.
  • Validation : Check R-factor (<0.05) and wR2 (<0.15) .

Example : A related bromophenyl-triazole derivative refined with SHELXL achieved R = 0.038 and wR2 = 0.092 .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Q. Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring and acetamide linkage. Key shifts:
    • Triazole C-H: δ 8.2–8.5 ppm (pyridinyl protons).
    • Sulfanyl group: δ 3.8–4.2 ppm (CH₂-S).
  • HRMS (ESI+) : Verify molecular ion ([M+H]⁺) with <5 ppm error.
  • IR : Identify N-H stretch (~3200 cm⁻¹) and C=O (1660–1680 cm⁻¹) .

Tip : Compare with spectral data of structurally similar compounds (e.g., pyridinyl-triazole derivatives) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Q. Methodological Answer :

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., GPR-17 agonists in ).
  • Validate potency via dose-response curves (IC₅₀/EC₅₀).

Data Analysis :

  • Apply multivariate statistics (e.g., ANOVA) to identify confounding variables (e.g., solvent DMSO %).
  • Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Meta-Analysis : Compare results with structurally related compounds (e.g., 4-phenyl-1,2,4-triazole derivatives) to infer SAR trends .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Q. Methodological Answer :

Molecular Docking :

  • Use AutoDock Vina or Glide to model binding to targets (e.g., kinase domains).
  • Set grid boxes around active sites (e.g., ATP-binding pocket for kinases).

MD Simulations :

  • Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability.
  • Analyze RMSD (<2.0 Å) and ligand-protein hydrogen bonds.

QSAR : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .

Example : A pyrazol-triazole hybrid showed docking scores of −9.2 kcal/mol against c-Kit kinase .

Advanced: How can the compound’s solubility be optimized without compromising bioactivity?

Q. Methodological Answer :

Structural Modifications :

  • Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the propan-2-yl phenyl ring.
  • Avoid disrupting the triazole-pyridinyl pharmacophore.

Formulation Strategies :

  • Use co-solvents (PEG 400) or cyclodextrin-based encapsulation.

DoE Optimization : Apply Design of Experiments (DoE) to vary pH, temperature, and excipients. For example, a flow-chemistry DoE improved yield by 22% in a related synthesis .

Advanced: What mechanistic studies can elucidate the compound’s mode of action?

Q. Methodological Answer :

Kinetic Assays : Measure enzyme inhibition (e.g., TrxR1) using DTNB reduction assays .

Cellular Imaging : Track subcellular localization via fluorescent analogs (e.g., BODIPY-labeled acetamide).

Proteomics : Identify binding partners using pull-down assays with biotinylated probes.

Case Study : A fluorophenyl-acetamide derivative disrupted KCa3.1 channel function via voltage-clamp electrophysiology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.